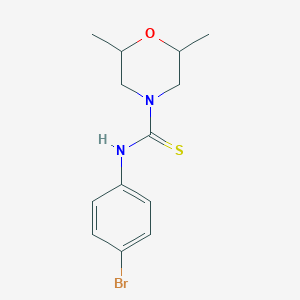
N-(4-bromophenyl)-2,6-dimethyl-4-morpholinecarbothioamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves complex reactions, including the use of copper(I) iodide catalysis and various substrates such as bromophenyl derivatives and morpholine. For example, the synthesis of 2-(morpholin-4-yl)1-benzothiophene showcases the intricate methods required to construct similar molecules, highlighting the creativity and precision needed in synthetic chemistry (Petrov, Popova, Androsov, 2015).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(4-Bromophenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been elucidated through techniques such as X-ray diffraction. These studies reveal the spatial arrangement of atoms within the molecule, including intramolecular hydrogen bonds and the geometry of its crystal lattice, providing insight into its chemical behavior and interaction potential (Saeed, Rashid, Bhatti, Jones, 2010).
Chemical Reactions and Properties
The chemical behavior of N-(4-Bromophenyl)-2,6-dimethyl-4-morpholinecarbothioamide derivatives involves various reactions, including cyclizations and interactions with other chemical entities. These reactions are crucial for modifying the compound or for synthesizing related molecules with different properties or biological activities (Petrov, Popova, Krivchun, Belyakov, 2020).
Physical Properties Analysis
The physical properties of similar compounds, such as their crystalline structure and solubility, are determined through empirical studies and theoretical calculations. These properties are essential for understanding the compound's stability, reactivity, and suitability for specific applications, including pharmaceutical development (Fritz, Mumtaz, Yar, McGarrigle, Aggarwal, 2011).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with biological molecules, are key to exploring the potential applications of N-(4-Bromophenyl)-2,6-dimethyl-4-morpholinecarbothioamide in areas such as medicinal chemistry. Studies focus on its ability to undergo specific reactions and its potential biological activities, paving the way for its use in drug discovery and development (Hao, Lu, Chen, Wang, Ding, Liu, 2017).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
One study highlights the synthesis and structural characterization of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, a compound with a similar structural motif to N-(4-bromophenyl)-2,6-dimethyl-4-morpholinecarbothioamide. This research provides valuable insights into the molecular structure, confirming the configuration through X-ray crystallography and exploring its potential interactions and reactivity based on the structural analysis (Saeed, Rashid, Bhatti, & Jones, 2010).
Complexation with Metals
Research involving the synthesis and complexation of morpholine derivatives with palladium(II) and mercury(II) showcases the utility of these compounds in forming metal complexes. This study synthesizes N-{2-(4-methoxyphenyltelluro)ethyl}morpholine (L1) and its bis{2-(N-morpholino)ethyl}telluride (L2) counterpart, examining their complexation behaviors with palladium(II) and mercury(II). The crystal structures of the resulting complexes were determined, providing insights into their potential applications in material science and catalysis (Singh, Sooriyakumar, Husebye, & Törnroos, 2000).
Potential Biological Applications
Although direct studies on N-(4-bromophenyl)-2,6-dimethyl-4-morpholinecarbothioamide's biological applications are not available, research on structurally related compounds provides insights into potential pharmacological interests. For instance, compounds with morpholine derivatives have been explored for their antifungal activities, indicating the potential of N-(4-bromophenyl)-2,6-dimethyl-4-morpholinecarbothioamide in similar biological applications (Weiqun, Wen, Liqun, & Xianchen, 2005).
Propiedades
IUPAC Name |
N-(4-bromophenyl)-2,6-dimethylmorpholine-4-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2OS/c1-9-7-16(8-10(2)17-9)13(18)15-12-5-3-11(14)4-6-12/h3-6,9-10H,7-8H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYIPVJVZMTHNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=S)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
48.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200464 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-bromophenyl)-2,6-dimethylmorpholine-4-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-chlorophenyl)sulfonyl]-2-(1-piperidinylcarbonyl)piperidine](/img/structure/B4020370.png)
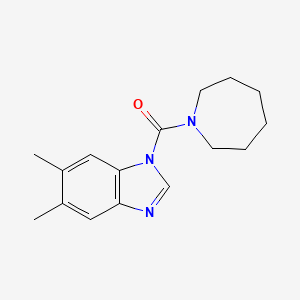
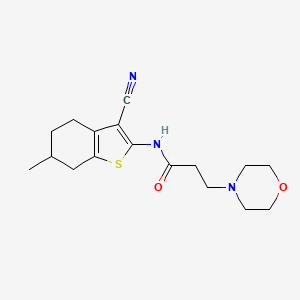

![2-ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B4020396.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)acetamide](/img/structure/B4020411.png)
![2-methylbenzo-1,4-quinone 4-[O-(4-bromobenzoyl)oxime]](/img/structure/B4020417.png)
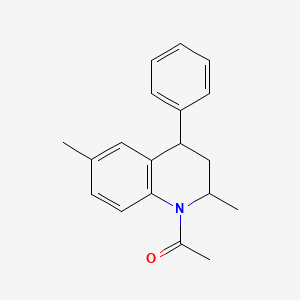
![N-[2-(cyclohexylthio)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B4020421.png)
![1,7,7-trimethyl-4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]bicyclo[2.2.1]heptan-2-one](/img/structure/B4020438.png)
![2-[2-oxo-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4020446.png)
![17-(2-phenylpropyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4020447.png)
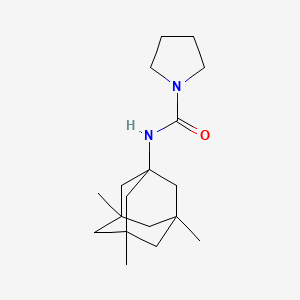
![1-(2-fluorophenyl)-N-[4-(pyrrolidin-1-ylcarbonyl)benzyl]propan-2-amine](/img/structure/B4020458.png)